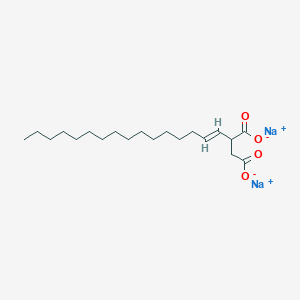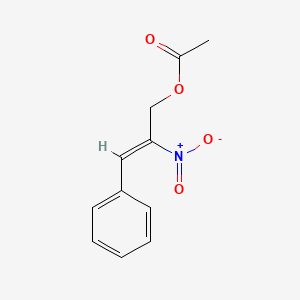
Benzyl(tris(3-methylphenyl))phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(tris(3-methylphenyl))phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and three 3-methylphenyl groups. This compound is notable for its applications in organic synthesis and catalysis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(tris(3-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(3-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+P(C6H4CH3)3→C6H5CH2P(C6H4CH3)3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(tris(3-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Benzyl(tris(3-methylphenyl))phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzyl(tris(3-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl(tris(3-methylphenyl))phosphorane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers and facilitating various catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-methylphenyl)phosphine: Lacks the benzyl group, making it less sterically hindered.
Benzyl(diphenyl)phosphine: Contains two phenyl groups instead of three 3-methylphenyl groups, affecting its electronic and steric properties.
Uniqueness
Benzyl(tris(3-methylphenyl))phosphorane is unique due to the combination of the benzyl group and three 3-methylphenyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalysis, offering both stability and reactivity.
Propiedades
Número CAS |
69743-37-9 |
|---|---|
Fórmula molecular |
C28H28P+ |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
benzyl-tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-10-7-15-26(18-22)29(21-25-13-5-4-6-14-25,27-16-8-11-23(2)19-27)28-17-9-12-24(3)20-28/h4-20H,21H2,1-3H3/q+1 |
Clave InChI |
RNLIPFURNZYJKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


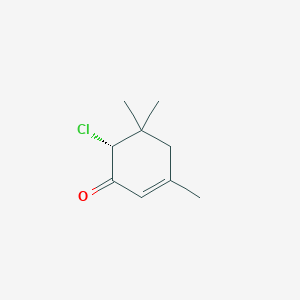
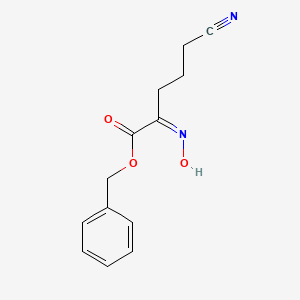

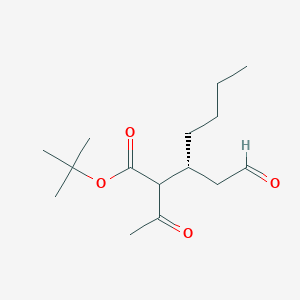
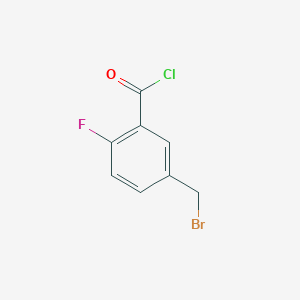
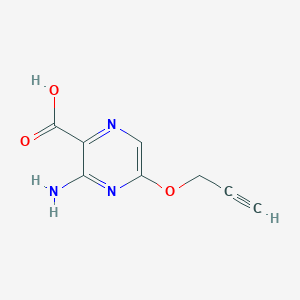


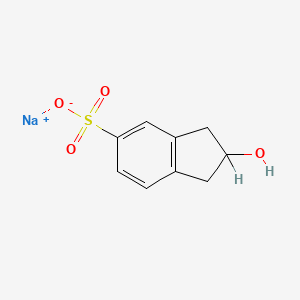
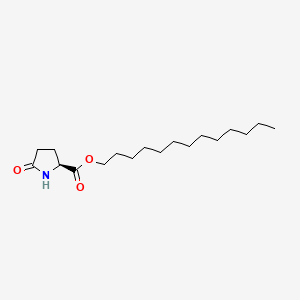
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

